molecular formula C18H20FNO2 B1389126 N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040683-81-5

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1389126
CAS RN: 1040683-81-5
M. Wt: 301.4 g/mol
InChI Key: LOQDGIAREBUWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline, commonly referred to as NFBFMA, is a heteroaromatic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. NFBFMA has also been used in the synthesis of other compounds, such as quinolines and coumarins, and as a precursor for the synthesis of other heterocyclic compounds.

Scientific Research Applications

NFBFMA has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of other heterocyclic compounds, such as quinolines and coumarins. NFBFMA has also been studied for its antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been used in the synthesis of other compounds, such as thiophene derivatives, and has been studied for its potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of NFBFMA is still under investigation. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, it is thought that NFBFMA may act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators, such as cytokines and chemokines. Finally, this compound has been studied for its potential antifungal activity, as it has been found to inhibit the growth of several fungal species.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBFMA have not been extensively studied. However, it has been found to possess antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been found to possess anti-cancer activity, as it has been found to inhibit the growth of several cancer cell lines. Finally, NFBFMA has been studied for its potential applications in drug delivery systems.

Advantages and Limitations for Lab Experiments

The main advantage of using NFBFMA in laboratory experiments is its availability. This compound is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, the synthesis of NFBFMA can be easily scaled up for larger-scale experiments. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. As a result, it is important to use an appropriate solvent for the synthesis and storage of this compound.

Future Directions

There are a number of potential future directions for the study of NFBFMA. First, further research is needed to elucidate the exact mechanism of action of this compound. Additionally, further research is needed to investigate the potential applications of this compound in drug delivery systems. Finally, further studies are needed to investigate the potential therapeutic applications of NFBFMA, including its potential use as an anti-cancer agent.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-16-8-2-1-6-14(16)12-20-17-9-3-4-10-18(17)22-13-15-7-5-11-21-15/h1-4,6,8-10,15,20H,5,7,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQDGIAREBUWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.